An In-depth Technical Guide to 4-Chloro-2,5-difluorobenzoic acid
An In-depth Technical Guide to 4-Chloro-2,5-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-2,5-difluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds, particularly fluoroquinolone antibiotics. This document details its chemical and physical properties, outlines a plausible synthesis protocol, and describes its role in the development of antimicrobial agents.
Core Properties and Data
4-Chloro-2,5-difluorobenzoic acid, with the CAS Number 132794-07-1 , is a halogenated aromatic carboxylic acid. Its unique substitution pattern makes it a valuable building block in medicinal chemistry.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 132794-07-1 | |
| Molecular Formula | C₇H₃ClF₂O₂ | |
| Molecular Weight | 192.55 g/mol | |
| Melting Point | 154-157 °C | |
| Appearance | Solid | |
| Purity | Typically ≥97% | [1] |
Identification and Structural Information
| Identifier | Value | Source |
| InChI | 1S/C7H3ClF2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H,11,12) | |
| SMILES | OC(=O)c1cc(F)c(Cl)cc1F | |
| InChI Key | PEPCYJSDHYMIFN-UHFFFAOYSA-N | |
| MDL Number | MFCD00077480 |
Synthesis and Reactivity
4-Chloro-2,5-difluorobenzoic acid is primarily utilized as a stable intermediate in multi-step synthetic pathways.[2] Its reactivity is characteristic of aromatic carboxylic acids, with the halogen substituents influencing its chemical behavior.
Plausible Synthesis Protocol
Hypothetical Experimental Protocol: Synthesis via Ortho-lithiation
-
Step 1: Lithiation. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 1-chloro-2,5-difluorobenzene in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Step 2: Carboxylation. To the cooled solution, slowly add a solution of n-butyllithium in hexanes, maintaining the temperature below -70 °C. Stir the mixture for 2-3 hours at this temperature.
-
Step 3: Quenching. Bubble dry carbon dioxide gas through the solution for 1-2 hours, ensuring the temperature remains low.
-
Step 4: Work-up. Allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of water. Acidify the aqueous layer with 2M hydrochloric acid to precipitate the crude product.
-
Step 5: Purification. Collect the precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Chloro-2,5-difluorobenzoic acid.
Disclaimer: This is a generalized, plausible protocol based on common organic synthesis methods for similar compounds and should be adapted and optimized under appropriate laboratory conditions.
Reactivity and Use in Fluoroquinolone Synthesis
4-Chloro-2,5-difluorobenzoic acid is a key precursor in the synthesis of fluoroquinolone antibiotics. The carboxylic acid group can be activated and subsequently reacted with various amines to form amide bonds, a crucial step in building the quinolone core structure.
Experimental Workflow: Fluoroquinolone Precursor Synthesis
Caption: General workflow for the synthesis of a fluoroquinolone core from 4-Chloro-2,5-difluorobenzoic acid.
Biological Significance and Mechanism of Action
The primary biological relevance of 4-Chloro-2,5-difluorobenzoic acid stems from its role as a building block for fluoroquinolone antibiotics. These synthetic antibacterial agents exhibit broad-spectrum activity by targeting bacterial DNA synthesis.
Signaling Pathway: Mechanism of Action of Fluoroquinolones
Fluoroquinolones inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting these enzymes, fluoroquinolones lead to breaks in the bacterial DNA, ultimately causing cell death.
Caption: Mechanism of action of fluoroquinolone antibiotics targeting bacterial DNA gyrase and topoisomerase IV.
Safety and Handling
4-Chloro-2,5-difluorobenzoic acid is classified as harmful if swallowed, in contact with skin, or inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.
GHS Hazard Information
-
Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Statements: H302, H312, H315, H319, H332, H335
-
Precautionary Statements: P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P317, P319, P321, P330, P332+P317, P362+P364, P403+P233, P405, P501
Personal Protective Equipment (PPE)
When handling 4-Chloro-2,5-difluorobenzoic acid, appropriate personal protective equipment should be worn, including:
-
Eye/Face Protection: Safety glasses with side-shields or goggles.
-
Skin Protection: Chemical-resistant gloves and protective clothing.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases if ventilation is inadequate.
Conclusion
4-Chloro-2,5-difluorobenzoic acid is a crucial intermediate for the synthesis of high-value pharmaceutical compounds, particularly in the field of antibacterial drug discovery. Its well-defined properties and reactivity make it a versatile tool for medicinal chemists. A thorough understanding of its characteristics, synthesis, and biological applications is essential for its effective and safe utilization in research and development.
